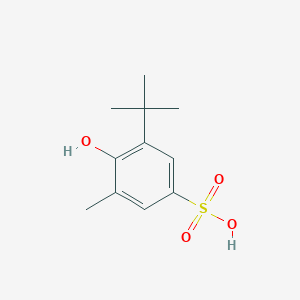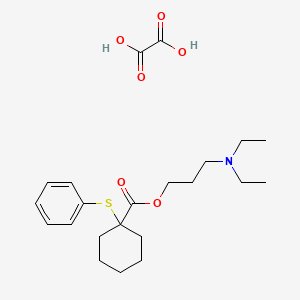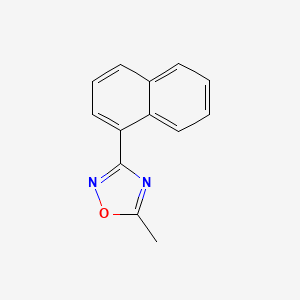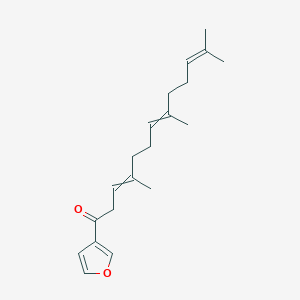
1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one is a complex organic compound featuring a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one typically involves multi-step organic reactions. One common method includes the use of furan derivatives and trideca-3,7,11-trien-1-one precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of sulfur ylides and alkyl acetylenic carboxylates can lead to the formation of polysubstituted furans .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using biorefineries. The process can start from biomass-derived furan platform chemicals such as furfural and 5-hydroxy-methylfurfural . These intermediates can be further processed through various chemical reactions to produce the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one involves its interaction with various molecular targets. The furan ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry where it may act on specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan: A simpler compound with a five-membered aromatic ring.
Tetrahydrofuran: A hydrogenated derivative of furan.
2,5-Dimethylfuran: A furan derivative with two methyl groups.
Uniqueness
1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one is unique due to its extended carbon chain with multiple double bonds and methyl groups, which distinguishes it from simpler furan derivatives. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .
Eigenschaften
CAS-Nummer |
108886-83-5 |
|---|---|
Molekularformel |
C20H28O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-(furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one |
InChI |
InChI=1S/C20H28O2/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-20(21)19-13-14-22-15-19/h7,9,11,13-15H,5-6,8,10,12H2,1-4H3 |
InChI-Schlüssel |
JAQYUGFDOZNVBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCC(=O)C1=COC=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)
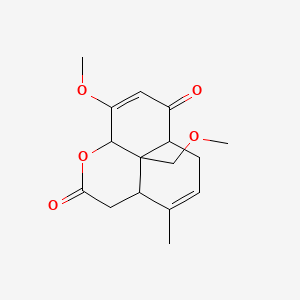


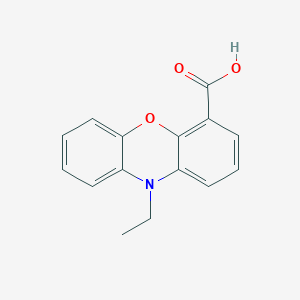
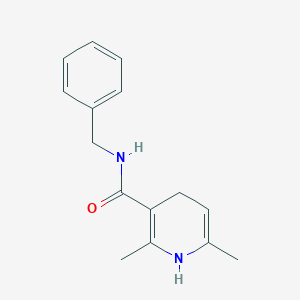

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
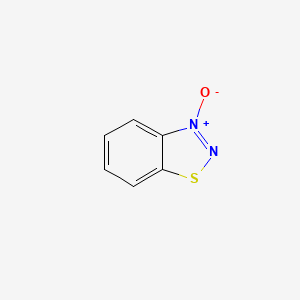
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
